5-(4-Isopropylphenyl)oxazol-2-amine
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Overview
Description
5-(4-Isopropylphenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes or ketones as starting materials . The reaction conditions often involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
Scientific Research Applications
5-(4-Isopropylphenyl)oxazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonding and π-π stacking, with these targets, leading to modulation of their activity . This compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: A similar compound with the nitrogen and oxygen atoms in different positions.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
5-(4-Isopropylphenyl)oxazol-2-amine is unique due to the presence of the isopropylphenyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities compared to other oxazole derivatives .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
BGZYWOHUWNZBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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